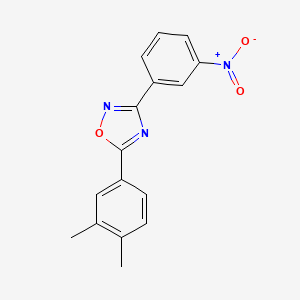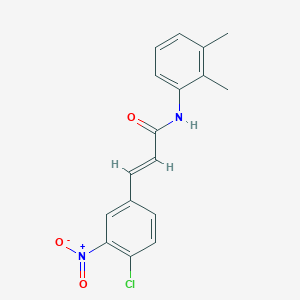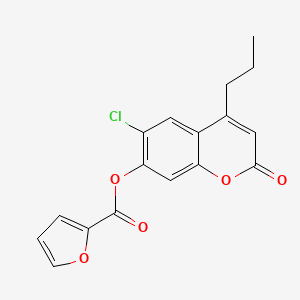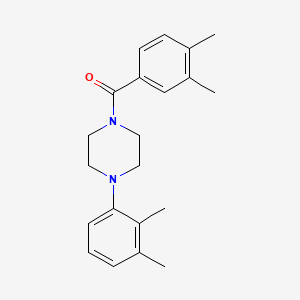
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine is a chemical compound with potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential therapeutic properties.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug development. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it has been shown to inhibit certain enzymes and receptors, including tyrosine kinases and histone deacetylases. These inhibitory effects may contribute to the potential therapeutic properties of this compound.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and receptors, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine in lab experiments is its potent inhibitory activity against enzymes and receptors. This makes it a potential candidate for drug development and may provide insights into the mechanisms of certain diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine. One area of interest is the potential use of this compound in cancer treatment. Further studies are needed to determine the mechanisms by which this compound induces apoptosis in cancer cells and to assess its efficacy in animal models. Additionally, this compound may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this potential. Finally, additional research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic targets.
Métodos De Síntesis
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine involves the reaction of 3,5-dimethyl-1H-pyrazole, 4-methylphenylboronic acid, and phenylpyrimidine-4-carbaldehyde in the presence of a palladium catalyst. This reaction results in the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine as a white solid.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-15-9-11-19(12-10-15)21-14-20(18-7-5-4-6-8-18)23-22(24-21)26-17(3)13-16(2)25-26/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWCCYUGUMWUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-methylphenyl)-6-phenylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-thioxo-1,2,3,5,6,8-hexahydro-4H-spiro[1-benzothieno[2,3-d]pyrimidine-7,1'-cyclohexan]-4-one](/img/structure/B5699388.png)

![2-[(4-chlorophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5699403.png)





![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)


![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)